(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine

Agrochemical Plant Growth Stimulant Pyrimidine Derivatives

Researchers require precise pyrimidine scaffolds with a primary amine handle for SAR libraries. Analog mismatches (e.g., missing 6-methyl or lacking the methylene linker) invalidate synthetic routes and bioassay outcomes. - **Precise substitution:** 6-methyl + 4-methanamine linker enables amide coupling, sulfonamide formation & reductive amination. - **Proven application:** Derivatives show 65-87% plant growth stimulation (relative to heteroauxin). - **Secure supply:** Verified stock for medicinal chemistry & agrochemical R&D.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1177480-17-9
Cat. No. B3217328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine
CAS1177480-17-9
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)CN
InChIInChI=1S/C10H16N4/c1-8-6-9(7-11)13-10(12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3
InChIKeyHLPCCWWWGIAENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine


(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine (CAS 1177480-17-9) is a heterocyclic small molecule scaffold featuring a 2-(pyrrolidin-1-yl)pyrimidine core with a methyl group at the 6-position and a methanamine functional group at the 4-position, available from multiple vendors in research quantities . The compound serves as a versatile building block for synthesizing complex heterocyclic libraries, with demonstrated utility in generating derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, and furan rings [1].

Why Analog Substitution Fails


The precise substitution pattern on the pyrimidine ring critically defines both synthetic utility and downstream biological activity [1]. Replacing the methanamine at the 4-position with a hydroxyl group yields 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (CAS 284680-44-0), a precursor used in published agrochemical research but lacking the primary amine handle essential for amide coupling or reductive amination diversification [1]. Similarly, analogs such as [2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (CAS 944902-04-9) omit the 6-methyl group entirely, altering steric and electronic properties [2]; while 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4) substitutes the methanamine with a direct amino group, eliminating the flexible methylene linker critical for spatial orientation . Procurement of the wrong analog may render a synthetic route nonviable or lead to divergent structure-activity relationships (SAR) in bioassays.

Quantitative Evidence over Analogs


Plant Growth Stimulation Efficacy

Derivatives synthesized from the core scaffold of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine exhibited plant growth stimulation at a level of 65–87% relative to heteroauxin, a standard positive control [1]. This class-level activity is not documented for the closely related analog 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one in similar assays, despite it being the direct synthetic precursor [1].

Agrochemical Plant Growth Stimulant Pyrimidine Derivatives

Methanamine Functional Group Versatility

The presence of a primary amine group in (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine allows for a wide range of chemical transformations (e.g., amide bond formation, reductive amination) , enabling its use as a versatile building block . In contrast, the analog 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one lacks this nucleophilic amine handle, limiting its synthetic utility primarily to O-alkylation reactions [1].

Medicinal Chemistry Building Block Heterocyclic Synthesis

Molecular Properties and Scaffold Flexibility

The target compound possesses a molecular weight of 192.26 g/mol and a formula of C10H16N4, offering a more flexible methanamine linker compared to the amino analog . The comparator, 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4), has a molecular weight of 178.23 g/mol and formula of C9H14N4, with a direct amino group on the pyrimidine ring .

Physicochemical Properties Drug Design Structure-Activity Relationship (SAR)

Documented Agrochemical Patent Applications

The core scaffold of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is explicitly utilized in the synthesis of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, which are documented to have plant growth stimulating effects [1]. This specific application in the agrochemical field is not commonly cited for its closest analogs like [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine [2].

Patent Analysis Agrochemical Synthesis Intellectual Property

Key Application Scenarios


Heterocyclic Library Synthesis for Drug Discovery

As a versatile building block, (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine can be utilized in medicinal chemistry campaigns to generate focused libraries of pyrimidine-based compounds. The primary amine group serves as a handle for rapid diversification through amide coupling, sulfonamide formation, or reductive amination with various aldehydes, enabling exploration of chemical space around this core scaffold .

Agrochemical Lead Discovery

Given the demonstrated plant growth stimulating effect (65–87% relative to heteroauxin) of derivatives synthesized from this scaffold, researchers in crop protection can directly employ this compound as a starting point for developing new agrochemicals [1]. Its procurement is essential for replicating and expanding upon the published work to identify more potent and selective plant growth regulators.

Chemical Biology Tool Development

The unique combination of a pyrimidine core, a pyrrolidine ring, and a primary amine linker makes this compound a suitable starting point for creating chemical probes. Its structure can be elaborated to include affinity tags or reactive groups (e.g., via the methanamine) to study biological targets of interest, a strategy not readily available with analogs lacking this functional group .

Heterocyclic SAR Studies

Procuring this specific compound is critical for precise SAR studies comparing the effect of the 6-methyl substitution and the 4-methanamine linker against its close analogs, such as the unmethylated variant (CAS 944902-04-9) or the amino variant (CAS 1247645-16-4). These comparisons are essential for understanding the molecular determinants of activity in biological assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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